![molecular formula C15H18N2O B3002036 3-[(Phenyl-pyridin-2-yl-methyl)-amino]-propan-1-ol CAS No. 626214-15-1](/img/structure/B3002036.png)
3-[(Phenyl-pyridin-2-yl-methyl)-amino]-propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Phenyl-pyridin-2-yl-methyl)-amino]-propan-1-ol is an organic compound that features a phenyl group, a pyridin-2-yl group, and an amino-propanol moiety
作用機序
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures have been found to affect the pi3k/akt/mtor signaling pathway . This pathway plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Pharmacokinetics
The pharmacokinetic profiles of similar compounds have been evaluated . These properties significantly impact the bioavailability of the compound, determining its effectiveness in the body.
Result of Action
Similar compounds have shown remarkable antiproliferative activities against certain cell lines .
Action Environment
The action of similar compounds can be influenced by various factors, including the presence of other compounds, ph levels, temperature, and the specific characteristics of the target cells .
生化学分析
Biochemical Properties
Structurally similar pyridinium salts have been found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
Cellular Effects
Similar compounds have shown remarkable antiproliferative activities against certain cell lines .
Molecular Mechanism
Related compounds have been found to interact with the PI3K/Akt/mTOR signaling pathway, which plays a critical role in controlling tumor growth, proliferation, and apoptosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Phenyl-pyridin-2-yl-methyl)-amino]-propan-1-ol typically involves the reaction of pyridin-2-yl-methanol with phenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-[(Phenyl-pyridin-2-yl-methyl)-amino]-propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
科学的研究の応用
3-[(Phenyl-pyridin-2-yl-methyl)-amino]-propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
類似化合物との比較
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridin-2-yl group and exhibit similar chemical reactivity.
Phenylpyridine Derivatives: Compounds with phenyl and pyridine groups that show comparable biological activities.
Uniqueness
3-[(Phenyl-pyridin-2-yl-methyl)-amino]-propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
3-[[phenyl(pyridin-2-yl)methyl]amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c18-12-6-11-17-15(13-7-2-1-3-8-13)14-9-4-5-10-16-14/h1-5,7-10,15,17-18H,6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBJYODGBWSBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-aminoethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione hydrochloride](/img/structure/B3001953.png)
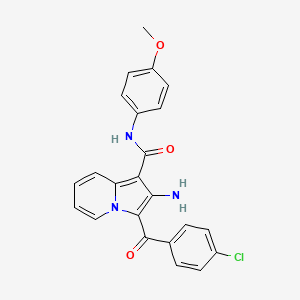
![N-(3,5-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3001956.png)
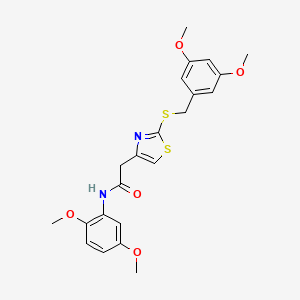
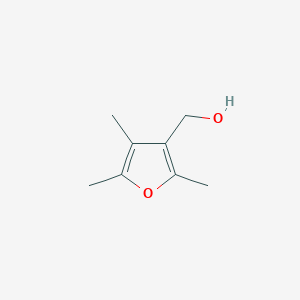
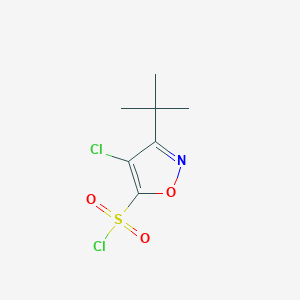
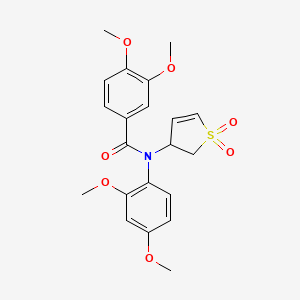

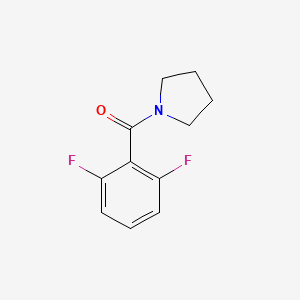
![4-fluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B3001968.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B3001969.png)
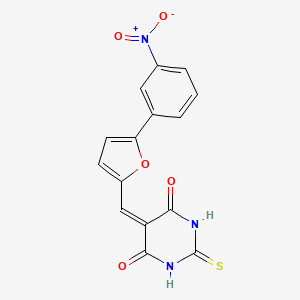
![METHYL 4-CHLORO-2-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZOATE](/img/structure/B3001971.png)

